molecular formula C21H26FN5O B2739135 3-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-1-(propan-2-yl)pyrrolidin-2-one CAS No. 2379951-57-0

3-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-1-(propan-2-yl)pyrrolidin-2-one

Cat. No.: B2739135
CAS No.: 2379951-57-0
M. Wt: 383.471
InChI Key: MRNDMPMLDDWJCN-UHFFFAOYSA-N
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Description

3-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-1-(propan-2-yl)pyrrolidin-2-one is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a pyrrolidinone core, a piperazine ring, and a fluorophenylpyrimidine moiety, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-1-(propan-2-yl)pyrrolidin-2-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrimidine ring: This can be achieved by reacting appropriate starting materials such as fluorobenzene and pyrimidine derivatives under specific conditions.

    Piperazine ring formation: The piperazine ring is introduced through nucleophilic substitution reactions.

    Coupling reactions: The final step involves coupling the pyrimidine and piperazine rings with the pyrrolidinone core using catalysts and specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.

    Reduction: Reduction reactions can occur at the pyrimidine ring, especially at the fluorophenyl group.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, particularly at the pyrimidine and piperazine rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce de-fluorinated compounds.

Scientific Research Applications

3-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-1-(propan-2-yl)pyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenylpyrimidine moiety is known to bind to certain receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]piperidin-2-one
  • 5-Fluoro-6-phenylpyrimidin-4-yl derivatives

Uniqueness

What sets 3-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-1-(propan-2-yl)pyrrolidin-2-one apart is its unique combination of a pyrrolidinone core with a fluorophenylpyrimidine moiety. This structure imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-1-propan-2-ylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN5O/c1-15(2)27-9-8-17(21(27)28)25-10-12-26(13-11-25)20-18(22)19(23-14-24-20)16-6-4-3-5-7-16/h3-7,14-15,17H,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRNDMPMLDDWJCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(C1=O)N2CCN(CC2)C3=NC=NC(=C3F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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